molecular formula C14H10FNO2 B6376284 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261889-48-8

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6376284
CAS No.: 1261889-48-8
M. Wt: 243.23 g/mol
InChI Key: AFRZRKVBGZKSOL-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyano group, a fluoro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol: Similar structure with the fluoro and methoxy groups in different positions.

    3-Cyano-5-(2-fluoro-4-methoxyphenyl)phenol: Another structural isomer with different positioning of the substituents.

Uniqueness

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-14-7-10(2-3-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRZRKVBGZKSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684793
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-48-8
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-5-hydroxy-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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